{4-[(MORPHOLINE-4-CARBOTHIOYLSULFANYL)METHYL]PHENYL}METHYL MORPHOLINE-4-CARBODITHIOATE
Description
{4-[(MORPHOLINE-4-CARBOTHIOYLSULFANYL)METHYL]PHENYL}METHYL MORPHOLINE-4-CARBODITHIOATE is a complex organic compound characterized by its unique structure, which includes morpholine and carbodithioate functional groups
Properties
IUPAC Name |
[4-(morpholine-4-carbothioylsulfanylmethyl)phenyl]methyl morpholine-4-carbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S4/c23-17(19-5-9-21-10-6-19)25-13-15-1-2-16(4-3-15)14-26-18(24)20-7-11-22-12-8-20/h1-4H,5-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKXYTSHZIKLLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)SCC2=CC=C(C=C2)CSC(=S)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(MORPHOLINE-4-CARBOTHIOYLSULFANYL)METHYL]PHENYL}METHYL MORPHOLINE-4-CARBODITHIOATE typically involves multiple steps One common method includes the reaction of morpholine with carbon disulfide to form morpholine-4-carbodithioate This intermediate is then reacted with a benzyl halide derivative to introduce the phenylmethyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{4-[(MORPHOLINE-4-CARBOTHIOYLSULFANYL)METHYL]PHENYL}METHYL MORPHOLINE-4-CARBODITHIOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the morpholine groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, {4-[(MORPHOLINE-4-CARBOTHIOYLSULFANYL)METHYL]PHENYL}METHYL MORPHOLINE-4-CARBODITHIOATE is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of {4-[(MORPHOLINE-4-CARBOTHIOYLSULFANYL)METHYL]PHENYL}METHYL MORPHOLINE-4-CARBODITHIOATE involves its interaction with specific molecular targets. The carbodithioate groups can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the morpholine groups may interact with various receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Morpholine-4-carbodithioate: Shares the carbodithioate functional group but lacks the phenylmethyl group.
Benzyl morpholine: Contains the phenylmethyl group but lacks the carbodithioate functionality.
Thiuram disulfides: Similar sulfur-containing compounds used in rubber vulcanization.
Uniqueness
{4-[(MORPHOLINE-4-CARBOTHIOYLSULFANYL)METHYL]PHENYL}METHYL MORPHOLINE-4-CARBODITHIOATE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
